Alanyl-beta-chloroalanine

Description

Contextualization within Halogenated Peptide Analog Research

The introduction of halogen atoms into peptides and their building blocks is a powerful strategy in chemical biology for modulating their biological and pharmacological properties. nih.govmdpi.com Halogenation can influence the physicochemical and structural characteristics of polypeptides, thereby affecting their interactions with biological targets. nih.govmdpi.com This approach has been particularly fruitful in the development of new antimicrobial agents to combat the rise of antibiotic-resistant pathogens. nih.govmdpi.com

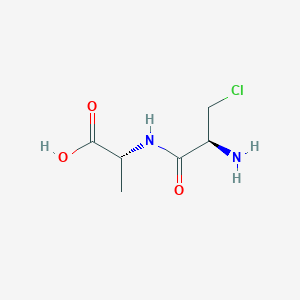

Alanyl-beta-chloroalanine is a prime example of a halogenated peptide analog. It consists of an alanine (B10760859) residue linked to a beta-chloroalanine moiety. vulcanchem.com The presence of the chlorine atom at the beta position of the alanine backbone confers distinct electronic and steric properties compared to its non-halogenated counterpart. vulcanchem.com This modification is central to its biological activity and its utility in research. The synthesis of this compound typically involves multi-step organic reactions, such as the halogenation of alanine precursors followed by peptide coupling. vulcanchem.com

The broader field of halogenated amino acid research has provided numerous insights. For instance, the incorporation of halogenated tryptophan analogs into peptides has been shown to enhance their antimicrobial activity. acs.org Similarly, the halogenation of aromatic rings in small molecules can significantly boost their ability to modulate protein aggregation, a process implicated in various diseases. plos.org These examples underscore the general principle that halogenation is a valuable tool for creating novel molecular probes and therapeutic leads.

Significance as an Enzymatic Probe and Biochemical Inhibitor

This compound serves as a potent enzymatic probe and biochemical inhibitor, primarily targeting enzymes crucial for bacterial cell wall biosynthesis. vulcanchem.com Its structural similarity to the natural dipeptide L-alanyl-L-alanine allows it to be recognized and transported into bacterial cells. nih.govsemanticscholar.org Once inside the cell, the dipeptide is hydrolyzed by peptidases, releasing beta-chloro-L-alanine. nih.govnih.gov

The released beta-chloro-L-alanine then acts as a "suicide substrate" for key enzymes, most notably alanine racemase. vulcanchem.comnih.govnih.gov Alanine racemase is a vital bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of the bacterial cell wall. vulcanchem.comnih.govoup.com By irreversibly binding to the active site of alanine racemase, beta-chloro-L-alanine inactivates the enzyme, leading to a depletion of D-alanine and subsequent disruption of cell wall synthesis. vulcanchem.comnih.gov This mechanism-based inactivation makes this compound a highly specific and effective inhibitor.

The inhibitory action of beta-chloro-D-alanine, another isomer, also targets alanine racemase and D-glutamate-D-alanine transaminase, with studies showing 90-95% inhibition of these enzymes in extracts of E. coli and B. subtilis. nih.govpnas.org The inhibition by beta-chloro-D-alanine can be prevented by the presence of D-alanine or D-alanyl-D-alanine, confirming the specificity of its action. nih.govpnas.org The use of such specific inhibitors has been instrumental in studying the kinetics and mechanisms of these essential bacterial enzymes. vulcanchem.com

Historical Context in Antimicrobial Mechanism Research

The investigation of this compound and related compounds has a significant history in the quest for novel antimicrobial agents. Research dating back several decades has explored the potential of di- and tripeptides containing beta-chloro-L-alanine as broad-spectrum antibacterial agents. nih.govnih.gov These studies demonstrated that incorporating the inactivator beta-chloro-L-alanine into a dipeptide could increase its antibiotic activity by as much as 4000-fold compared to the free amino acid analog. nih.gov

A key finding from this early research was the "suicide substrate" or "mechanism-based inactivator" concept. nih.gov The dipeptide itself is not the active inhibitor but is transported into the cell where enzymatic action releases the actual inactivating agent, beta-chloro-L-alanine. nih.gov This prodrug-like mechanism offers a strategic advantage in delivering the inhibitor to its intracellular target. vulcanchem.com

Furthermore, the study of these peptides has revealed important details about bacterial resistance mechanisms. For example, some Gram-negative bacteria are resistant to chloroalanyl peptides that also contain an L-alanyl residue. nih.gov This resistance was found to be due to the ability of L-alanine to protect alanine racemase from inactivation by beta-chloro-L-alanine within the cell. nih.gov These findings have not only contributed to our understanding of how these specific compounds work but have also provided broader insights into bacterial physiology and the challenges of overcoming antibiotic resistance.

Interactive Data Table: Inhibition of Bacterial Growth by this compound and Related Compounds

| Organism | Compound | MIC (µg/mL) | Rescue Agent | Reference |

| Escherichia coli | beta-Cl-LAla-beta-Cl-LAla | 1.56 - 12.5 | D-alanine | nih.gov |

| Gram-negative species | beta-Cl-LAla-beta-Cl-LAla | 1.56 - 12.5 | D-alanine | nih.gov |

| Streptococcus agalactiae | L-alanyl-beta-chloro-L-alanine | Potent | - | nih.gov |

| Staphylococcus aureus | L-alanyl-beta-chloro-L-alanine | Potent | - | nih.gov |

| Staphylococcus epidermidis | L-alanyl-beta-chloro-L-alanine | Potent | - | nih.gov |

| Methicillin-resistant Staphylococcus aureus (MRSA) | β-chloro-L-alanyl-β-chloro-L-alanine | 4 | - | researchgate.netresearchgate.net |

| Enterococcus faecalis (glycopeptide-resistant) | Di-alanyl fosfalin | 0.5 | - | researchgate.netresearchgate.net |

| Enterococcus faecium (glycopeptide-resistant) | Di-alanyl fosfalin | 2 | - | researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

76572-09-3 |

|---|---|

Molecular Formula |

C6H11ClN2O3 |

Molecular Weight |

194.61 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-amino-3-chloropropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C6H11ClN2O3/c1-3(6(11)12)9-5(10)4(8)2-7/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)/t3-,4-/m1/s1 |

InChI Key |

UNSCRPPDIORSTJ-QWWZWVQMSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)[C@@H](CCl)N |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCl)N |

Origin of Product |

United States |

Enzymatic Activation and Intracellular Processing of Alanyl Beta Chloroalanine

Mechanisms of Peptide Transport into Microbial Cells

The entry of alanyl-beta-chloroalanine into microbial cells is a critical first step in its mechanism of action. Bacteria have evolved specialized systems to acquire peptides from their environment, which can be cleverly exploited for the delivery of antibacterial agents.

Role of Specific Peptide Permeases and Transporter Systems

The uptake of this compound is mediated by peptide transport systems, which are integral membrane protein complexes. nih.govnih.govvt.edumdpi.com These systems, often referred to as peptide permeases, are responsible for the translocation of peptides across the cytoplasmic membrane. nih.govnih.govvt.edumdpi.com In bacteria, these transport systems are crucial for nutrient acquisition, allowing the cell to utilize external peptides as a source of amino acids. vt.edu The transport process is an active one, often driven by the proton motive force. vt.edu The dipeptide is designed to mimic natural peptides, thereby gaining entry into the cell by "hijacking" these transport systems. nih.govnih.govmdpi.com For instance, in Listeria monocytogenes, a proton motive force-dependent carrier protein with broad specificity for di- and tripeptides has been shown to transport this compound. vt.edu

The primary systems involved in oligopeptide uptake are the oligopeptide permease (Opp) and dipeptide permease (Dpp) systems. These belong to the ATP-binding cassette (ABC) transporter superfamily. While the Opp system generally transports peptides of three to five amino acids, the Dpp system is specific for dipeptides. The ability of this compound to be transported by these systems underscores its structural resemblance to naturally occurring dipeptides.

Specificity of Oligopeptide Uptake

Research has shown that the uptake of chloroalanyl antibacterial peptides is a critical step for their activity. nih.gov The effectiveness of these peptides can be antagonized by the presence of other L-alanyl peptides, indicating competition for the same transport system. oup.com This competition highlights the specificity of the uptake mechanism. The ability to transport toxic analogs like this compound alongside nutrient peptides reveals the broad substrate tolerance of these permeases. vt.edu

Intracellular Hydrolysis and Prodrug Activation

Once inside the bacterial cell, this compound must be processed to release its active component. This activation is carried out by intracellular enzymes, transforming the inert prodrug into a potent inhibitor of essential bacterial enzymes.

Aminopeptidase-Mediated Cleavage of this compound

The key to activating this compound is the cleavage of the peptide bond. This is accomplished by intracellular aminopeptidases. nih.govnih.govmdpi.commdpi.comnih.gov These enzymes are ubiquitous in bacteria and play a crucial role in protein turnover and nutrient recycling by hydrolyzing peptides into their constituent amino acids. Aminopeptidases exhibit broad specificity, enabling them to cleave a wide variety of peptide bonds. nih.gov

Studies have demonstrated that the dipeptide itself is not the active inhibitor of the target enzymes. nih.gov Instead, it serves as a carrier for the toxic moiety. The enzymatic hydrolysis of the this compound dipeptide is a necessary step for its antibacterial action. nih.gov In Escherichia coli, the presence of aminopeptidases is required for the dipeptide to exert its inhibitory effect on alanine (B10760859) racemase. nih.gov Leucine (B10760876) aminopeptidase, for example, has been shown to effect the stoichiometric hydrolysis of the related dipeptide beta-chloro-L-alanyl-L-alanine. nih.gov

Liberation of Beta-chloroalanine as the Active Metabolite

The hydrolysis of this compound by aminopeptidases liberates two molecules: L-alanine and the active metabolite, beta-chloroalanine. nih.govnih.govnih.gov Beta-chloroalanine is a potent, irreversible inhibitor of several key bacterial enzymes, most notably alanine racemase. nih.govvulcanchem.comacs.orgresearchgate.net Alanine racemase is a crucial enzyme in bacterial cell wall biosynthesis, as it catalyzes the conversion of L-alanine to D-alanine, an essential component of peptidoglycan. oup.comvulcanchem.comoup.com By inhibiting this enzyme, beta-chloroalanine disrupts cell wall synthesis, leading to cell lysis and death. nih.gov

The accumulation of intracellular beta-chloroalanine following the hydrolysis of the dipeptide is the ultimate cause of the antibacterial effect. nih.gov This strategy of using a peptide to deliver a toxic amino acid analogue is a classic example of the "Trojan horse" approach in drug design.

Enzymatic Release from Conjugates: Case of Beta-lactamase Action on Cephalosporin (B10832234) Derivatives

The concept of enzymatic activation of a prodrug is not unique to this compound. A well-studied parallel can be found in the activation of certain cephalosporin-based prodrugs by beta-lactamases. nih.govnih.govmdpi.com Beta-lactamases are enzymes produced by resistant bacteria that inactivate beta-lactam antibiotics like penicillins and cephalosporins by hydrolyzing the beta-lactam ring. mdpi.com

This bacterial defense mechanism has been cleverly exploited to design prodrugs that are specifically activated in resistant bacteria. In these systems, a cytotoxic agent is attached to a cephalosporin molecule. nih.govnih.govresearchgate.net In the presence of beta-lactamase, the cephalosporin core is cleaved, triggering a cascade of reactions that ultimately releases the active drug. nih.govmdpi.comresearchgate.net For example, a cephalosporin-ciprofloxacin conjugate was designed to selectively release the broad-spectrum antibiotic ciprofloxacin (B1669076) only in bacteria expressing beta-lactamase. mdpi.comacs.org Similarly, cephalosporin derivatives have been engineered to release agents like doxorubicin (B1662922) or taxol upon activation by beta-lactamase. nih.govnih.gov

This strategy of using a bacterial resistance enzyme to activate a prodrug shares a conceptual similarity with the aminopeptidase-mediated activation of this compound. Both approaches leverage the bacterium's own enzymatic machinery to unleash a cytotoxic agent, providing a targeted and efficient mechanism of action.

| Organism | Transport System Component | Substrate(s) | Reference |

| Listeria monocytogenes | Proton motive force-dependent carrier protein | Di- and tripeptides, this compound | vt.edu |

| Escherichia coli | Peptide permeases | Oligopeptides, chloroalanyl peptides | nih.govoup.com |

Molecular Mechanisms of Enzyme Inhibition by Beta Chloroalanine

Alanine (B10760859) Racemase Inhibition: A Pivotal Target

Alanine racemase (Alr) is a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine. wikipedia.orgebi.ac.uk D-alanine is an essential building block for the synthesis of peptidoglycan, the primary component of the bacterial cell wall. wikipedia.orgnih.gov By inhibiting alanine racemase, beta-chloroalanine effectively halts peptidoglycan synthesis, leading to bacterial cell death. nih.govpnas.org This makes alanine racemase a primary target for antimicrobial compounds like beta-chloroalanine. nih.govpnas.org

Substrate Mimicry and Pyridoxal (B1214274) Phosphate (B84403) (PLP) Interaction

The inhibitory action of beta-chloroalanine against alanine racemase begins with its ability to act as a substrate mimic. Structurally similar to the natural substrate, alanine, it readily enters the active site of the enzyme. Alanine racemase is a pyridoxal phosphate (PLP)-dependent enzyme, meaning it requires PLP as a cofactor for its catalytic activity. wikipedia.orgebi.ac.uk

Within the active site, the amino group of beta-chloroalanine forms a Schiff base (or aldimine) with the PLP cofactor. This initial binding step is analogous to the first step in the normal catalytic cycle with alanine. The enzyme's active site residues, such as Tyrosine-265 and Lysine-39, are positioned to facilitate proton exchange at the alpha-carbon of the substrate, a critical step for racemization. wikipedia.org

Irreversible Inactivation Dynamics: Suicide Substrate Mechanism

Beta-chloroalanine is classified as a suicide substrate or mechanism-based inactivator. After binding to the active site, the enzyme begins its catalytic cycle, but instead of producing a harmless product, it generates a highly reactive intermediate that irreversibly inactivates the enzyme.

The key to this process is the presence of the chlorine atom at the beta-position of the amino acid. Following the formation of the PLP-beta-chloroalanine Schiff base and the abstraction of the alpha-proton by an active site base (e.g., Tyr265), a carbanionic intermediate is formed. wikipedia.org This intermediate is unstable and undergoes a rapid β-elimination of the chloride ion. This elimination results in the formation of a highly electrophilic α-aminoacrylate intermediate still bound to the PLP cofactor. nih.gov This reactive intermediate then attacks a nucleophilic residue within the enzyme's active site, forming a stable, covalent bond and leading to the irreversible inactivation of the enzyme. nih.gov

Kinetic Characterization of Alanine Racemase Inactivation

Kinetic studies have been instrumental in elucidating the mechanism of alanine racemase inactivation by beta-chloroalanine. The process is characterized by time-dependent and concentration-dependent loss of enzyme activity, which is a hallmark of suicide inhibition.

Research on alanine racemase from Bacillus subtilis has provided insights into these kinetics. nih.gov Similarly, studies on the D-amino acid transaminase from Bacillus sphaericus showed that during the β-elimination from the D-isomer of beta-chloroalanine, there is a synchronous loss of enzyme activity. nih.gov For this enzyme, the inactivation constant (Kinact) was estimated to be approximately 10 µM. nih.gov The intermediate formed partitions between enzyme inactivation and turnover, with one inactivation event occurring for every 1500 turnovers in the case of D-amino acid transaminase. nih.gov

| Enzyme Target | Organism | Kinetic Parameter | Value |

| D-amino acid transaminase | Bacillus sphaericus | K_inact | ~10 µM |

| D-amino acid transaminase | Bacillus sphaericus | K_i (competitive with D-alanine) | 10 µM |

| D-amino acid transaminase | Bacillus sphaericus | Partition Ratio (Turnover:Inactivation) | 1500:1 |

This table presents kinetic data for the interaction of beta-chloroalanine with D-amino acid transaminase, which shares mechanistic similarities with alanine racemase.

Stereochemical Influences on Alanine Racemase Inhibition (L- and D-Beta-chloroalanine)

Both the D- and L-isomers of beta-chloroalanine are effective inhibitors of bacterial growth and alanine racemase. nih.govpnas.org However, their specific interactions and effects can differ. For instance, in Diplococcus pneumoniae, the growth inhibition caused by beta-chloro-D-alanine can be completely reversed by the addition of D-alanine or D-alanyl-D-alanine, whereas L-alanine is ineffective. nih.govpnas.org Conversely, the inhibition by beta-chloro-L-alanine is only partially prevented by high concentrations of L-alanine and not at all by D-alanine. nih.govpnas.org

This stereochemical specificity is rooted in the enzyme's active site architecture. The active site contains basic residues on opposite sides of the PLP cofactor to handle proton abstraction and donation for both L- to D- and D- to L-alanine conversion. wikipedia.orgebi.ac.uk Both enantiomers of beta-chloroalanine can bind and undergo the initial steps of catalysis, leading to the formation of the reactive aminoacrylate intermediate and subsequent enzyme inactivation. researchgate.net

Inhibition of Amino Acid Transaminases and Deaminases

The inhibitory activity of beta-chloroalanine is not limited to alanine racemase. Its mechanism of action, involving the generation of a reactive aminoacrylate intermediate, makes it a potent inhibitor of other PLP-dependent enzymes that catalyze reactions involving amino acid substrates. glpbio.commedchemexpress.com

Branched-Chain Amino Acid Transaminase (Transaminase B)

Beta-chloro-L-alanine has been shown to inhibit branched-chain amino acid transaminase (also known as Transaminase B). glpbio.commedchemexpress.com This enzyme is vital for the biosynthesis of branched-chain amino acids like isoleucine and valine. The inhibition of Transaminase B by beta-chloro-L-alanine is responsible for the observed growth requirement for isoleucine and valine in bacteria such as Escherichia coli and Salmonella typhimurium when exposed to the inhibitor. glpbio.commedchemexpress.com This demonstrates the broader impact of beta-chloroalanine on bacterial amino acid metabolism, extending beyond its effects on cell wall synthesis.

Threonine Deaminase

β-chloro-L-alanine has been identified as an inhibitor of threonine deaminase, a key enzyme in the biosynthetic pathway of isoleucine. medchemexpress.comnih.govnih.govtargetmol.com Studies on the enzyme from Salmonella typhimurium have demonstrated that this inhibition is reversible. nih.govnih.gov The inhibitory effect of β-chloro-L-alanine on threonine deaminase is notable because it is not influenced by the enzyme's desensitization to its natural feedback inhibitor, isoleucine. nih.govnih.gov This suggests that β-chloro-L-alanine does not act at the allosteric site meant for isoleucine but rather interacts directly with the active site of the enzyme. The reversible nature of the inhibition implies that the compound binds to the enzyme in a non-covalent manner, or forms a transient covalent bond that can be readily reversed, thus competing with the natural substrate.

L-Aspartate-β-decarboxylase

The interaction between β-chloro-L-alanine and L-aspartate-β-decarboxylase is characterized by a more complex, multi-step mechanism involving a β-elimination reaction and subsequent labeling of the active site. nih.govacs.org This process leads to the irreversible inactivation of the enzyme. The proposed mechanism involves the binding of β-chloro-L-alanine to the pyridoxal phosphate cofactor at the active site, followed by the enzymatic abstraction of the α-proton. This leads to the elimination of the β-chloro group, generating a highly reactive aminoacrylate intermediate. This intermediate can then undergo one of several fates: it can be hydrolyzed to pyruvate (B1213749) and ammonia, or it can react with a nucleophilic residue within the enzyme's active site, forming a stable covalent bond. This covalent modification, or affinity labeling, results in the irreversible inactivation of L-aspartate-β-decarboxylase. nih.govacs.org

Alanine-Valine Transaminase (Transaminase C)

In Escherichia coli K-12, β-chloro-L-alanine acts as a reversible inhibitor of alanine-valine transaminase, also known as transaminase C. medchemexpress.comnih.gov This enzyme is involved in the biosynthesis of valine and isoleucine. The inhibition of transaminase C, along with another enzyme, transaminase B, by β-chloro-L-alanine is responsible for the isoleucine-plus-valine growth requirement observed in E. coli when exposed to the inhibitor. medchemexpress.comnih.gov The reversible nature of this inhibition suggests a competitive or non-competitive binding mechanism at the active site, where β-chloro-L-alanine interferes with the binding of the natural amino acid substrates without forming a permanent covalent bond with the enzyme. nih.gov

D-Glutamate-D-alanine Transaminase

The D-isomers of β-chloroalanine have been shown to be potent inhibitors of enzymes involved in bacterial cell wall synthesis. pnas.orgnih.govnih.gov Specifically, when extracts of E. coli or Bacillus subtilis are treated with β-chloro-D-alanine, the activity of D-glutamate-D-alanine transaminase is found to be inhibited by 90-95%. nih.govnih.gov This enzyme plays a crucial role in the transamination reactions that provide D-alanine, an essential component of the peptidoglycan layer of bacterial cell walls. The inhibition of this transaminase, along with alanine racemase, disrupts cell wall synthesis, leading to the antibacterial effects of the compound. oup.com The mechanism is believed to involve the formation of a covalent adduct with the pyridoxal phosphate cofactor, leading to irreversible inactivation.

Table 1: Summary of β-Chloroalanine Inhibition on Specific Enzymes

| Enzyme | Organism | Type of Inhibition | Key Findings |

|---|---|---|---|

| Threonine Deaminase | Salmonella typhimurium | Reversible | Inhibition is not affected by desensitization to isoleucine. nih.govnih.gov |

| L-Aspartate-β-decarboxylase | Alcaligenes faecalis | Irreversible | Inactivation occurs via a β-elimination reaction and active-site labeling. nih.govacs.org |

| Alanine-Valine Transaminase (Transaminase C) | Escherichia coli | Reversible | Inhibition contributes to isoleucine and valine growth requirements. medchemexpress.comnih.gov |

| D-Glutamate-D-alanine Transaminase | E. coli, B. subtilis | Irreversible | Results in 90-95% inhibition of enzyme activity in cell extracts. nih.govnih.gov |

Interaction with Other Pyridoxal Phosphate-Dependent Enzymes

The reactivity of β-chloroalanine extends to other enzymes that rely on a pyridoxal phosphate (PLP) cofactor. The interaction is often characterized by the inhibitor acting as a substrate analog that, upon enzymatic transformation, generates a reactive species leading to enzyme inactivation.

Cyanoalanine Synthase

Cyanoalanine synthase, an enzyme involved in cyanide detoxification in plants, can interact with β-chloroalanine. nih.govnih.gov Research has shown that β-chloroalanine can act as a substrate for this enzyme, albeit with a considerably lower affinity compared to its natural substrates, L-cysteine and cyanide. nih.gov The enzyme catalyzes a β-replacement reaction. In the case of β-chloroalanine, the enzyme would facilitate the removal of the chloride ion. Studies comparing cyanoalanine synthase with O-acetylserine (thiol) lyases have noted that while the alanyl half-cycle of their reactions are similar, the mechanisms for binding and processing the second substrate (the nucleophile) differ. nih.gov Inhibition by β-chloroalanine was found to be predominantly non-competitive, suggesting it can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

O-Acetylserine (thiol) Lyases

O-acetylserine (thiol) lyases (OASTL) are central to the sulfur assimilation pathway in plants, catalyzing the formation of cysteine. oup.com These enzymes are also inhibited by β-chloroalanine. nih.govoup.com Similar to its effect on cyanoalanine synthase, β-chloroalanine acts as a non-competitive inhibitor against the substrate O-acetylserine. nih.gov This indicates that the inhibitor can bind to a site other than the active site or to the enzyme-substrate complex, thereby reducing the catalytic efficiency of the enzyme. The research highlights that while OASTL and cyanoalanine synthase belong to the same gene family and can catalyze similar reactions, differences in their active sites lead to distinct interactions with substrates and inhibitors like β-chloroalanine. nih.govoup.com

Table 2: Interaction of β-Chloroalanine with Other PLP-Dependent Enzymes

| Enzyme | Interaction Type | Kinetic Model | Key Findings |

|---|---|---|---|

| Cyanoalanine Synthase | Substrate / Inhibitor | Non-competitive Inhibition | Acts as a substrate with low affinity; binds to both free enzyme and enzyme-substrate complex. nih.govnih.gov |

| O-Acetylserine (thiol) Lyases | Inhibitor | Non-competitive Inhibition | Binds to both free enzyme and enzyme-substrate complex, reducing catalytic efficiency. nih.gov |

Glutamate (B1630785) Racemase Inactivation

Recent research has revealed that the primary intracellular target of the potent antituberculosis agent β-chloro-D-alanine (BCDA) is not alanine racemase (Alr), as canonically believed, but rather glutamate racemase (MurI) nih.govresearchgate.netnih.gov. This enzyme is crucial for bacterial cell wall synthesis, as it provides the D-glutamate necessary for peptidoglycan assembly ebi.ac.uk. The inactivation of glutamate racemase by β-chloroalanine is a mechanism-based, irreversible process involving the covalent modification of key catalytic residues within the enzyme's active site nih.govresearchgate.net.

Studies combining enzymology, proteomics, and metabolomics have demonstrated that in bacteria such as Mycobacterium tuberculosis, BCDA acts as a mechanism-based inactivator of glutamate racemase nih.govnih.gov. This finding was significant because it validated MurI as a chemically accessible antibiotic target in this pathogen nih.gov. The inactivation is highly specific and proceeds through a covalent modification of the enzyme, distinguishing it from simple competitive inhibition nih.govnih.gov.

The proposed mechanism for this inactivation involves the catalytic machinery of the glutamate racemase itself. The enzyme operates via a "two-base" mechanism, utilizing two key cysteine residues for the deprotonation and reprotonation steps of glutamate racemization ebi.ac.uk. β-chloro-D-alanine enters the active site and is acted upon by one of these catalytic cysteine residues. This interaction leads to the formation of a covalent adduct, effectively and irreversibly shutting down the enzyme's catalytic cycle nih.gov.

Mass spectrometry analysis has been instrumental in identifying the specific sites of this covalent modification. In Bacillus subtilis MurI (BsMurI), treatment with BCDA resulted in a mass increase corresponding to a covalent adduct researchgate.net. Further analysis pinpointed the modification to a single, essential cysteine residue (C185), which is responsible for deprotonating the L-glutamate substrate during the normal catalytic reaction nih.gov.

The inhibition is also stereospecific. When the enantiomer, β-chloro-L-alanine (BCLA), was used, the modification occurred predominantly at a different cysteine residue (C74) nih.gov. This residue is the catalytic base responsible for deprotonating a D-glutamate substrate nih.gov. This stereospecificity confirms that the inhibition is a mechanism-based event, as opposed to a nonspecific reaction with cysteine thiols researchgate.net. The inactivation process for BCDA against glutamate racemase has been shown to proceed via a 2-aminoacrylate (2-AA) intermediate, similar to the mechanism observed in PLP-dependent enzymes researchgate.net.

The time-dependent nature of this inhibition is a key characteristic of irreversible, mechanism-based inactivators. Kinetic studies have been performed to quantify the efficiency of this inactivation.

Table 1: Kinetic Parameters for Enzyme Inactivation by β-Chloro-D-alanine (BCDA)

| Enzyme Target | Organism | kinact (min-1) | KI (mM) | kinact/KI (M-1s-1) |

|---|---|---|---|---|

| Glutamate Racemase (MurI) | Bacillus subtilis | 0.22 ± 0.01 | 3.5 ± 0.5 | 1050 ± 160 |

| Alanine Racemase (Alr) | Escherichia coli | 0.11 ± 0.01 | 1.8 ± 0.4 | 1020 ± 230 |

| Alanine Racemase (Alr) | Bacillus subtilis | 0.06 ± 0.01 | 1.1 ± 0.3 | 910 ± 250 |

| Alanine Racemase (Alr) | Mycobacterium tuberculosis | Not Detected | Not Detected | Not Detected |

Data derived from time-dependent inhibition kinetics assays. Values are presented as averages ± SEM from multiple independent experiments. nih.govresearchgate.net

This detailed molecular understanding of glutamate racemase inactivation provides a platform for the development of novel antimicrobials that target the bacterial cell wall biosynthesis pathway nih.gov.

Biochemical Pathway Perturbations Induced by Alanyl Beta Chloroalanine and Its Metabolites

Disruption of Bacterial Peptidoglycan Biosynthesis

The structural integrity of the bacterial cell wall is paramount for survival, and its synthesis is a primary target for many antibiotics. Alanyl-beta-chloroalanine fundamentally interferes with this process by impeding the formation of essential peptidoglycan precursors.

Impairment of D-Alanine Metabolic Flux

A crucial component of bacterial peptidoglycan is the D-isomer of alanine (B10760859), which is not commonly found in other biological systems. The synthesis of D-alanine from L-alanine is catalyzed by the enzyme alanine racemase. The active metabolite of this compound, β-chloro-D-alanine, acts as a potent inactivator of this enzyme. nih.govnih.gov

In normal bacterial cells, the intracellular pool of free alanine is predominantly in the D-configuration, accounting for approximately 95% of the total. nih.govnih.gov However, treatment with β-chloro-D-alanine dramatically shifts this balance. In bacteria such as Escherichia coli and Bacillus subtilis exposed to this compound, the intracellular free alanine pool becomes predominantly the L-isomer. nih.govnih.gov This is a direct consequence of the inhibition of alanine racemase, which can be inhibited by 90-95% in cell extracts treated with β-chloro-D-alanine. nih.govnih.gov This severe reduction in the available D-alanine creates a critical bottleneck in the peptidoglycan synthesis pathway.

Impact of β-chloro-D-alanine on Intracellular Alanine Isomer Concentration

| Condition | Predominant Intracellular Alanine Isomer | Alanine Racemase Activity |

|---|---|---|

| Untreated Bacteria | D-Alanine (~95%) | Normal |

| β-chloro-D-alanine Treated Bacteria | L-Alanine | Inhibited by 90-95% |

Consequences for Cell Wall Biogenesis and Integrity

The depletion of the D-alanine pool has immediate and severe repercussions for the construction of the peptidoglycan layer. D-alanine is a fundamental building block for the pentapeptide side chains that cross-link the glycan strands of peptidoglycan. Specifically, the dipeptide D-alanyl-D-alanine is synthesized and incorporated into the UDP-N-acetylmuramic acid-pentapeptide precursor. Without an adequate supply of D-alanine, the synthesis of this essential dipeptide is halted, thereby preventing the formation of the complete pentapeptide precursor. nih.gov

This disruption in the supply of peptidoglycan precursors compromises the structural integrity of the cell wall. As the cell grows and divides, it is unable to synthesize new, properly cross-linked peptidoglycan, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure. This ultimately results in cell lysis and death. The inhibitory effects of β-chloro-D-alanine on bacterial growth can be completely reversed by the addition of D-alanine or D-alanyl-D-alanine to the growth medium, confirming that the primary target of its action is the D-alanine branch of the cell wall biosynthesis pathway. nih.govpnas.org

Synergistic Effects with D-Alanyl-D-Alanine Ligase Inhibition

The enzyme D-alanyl-D-alanine ligase (Ddl) is responsible for the synthesis of the D-alanyl-D-alanine dipeptide, a critical step immediately following the production of D-alanine. wikipedia.org This enzyme is the target of the antibiotic D-cycloserine. wikipedia.org When β-chloro-D-alanine (an inhibitor of alanine racemase) is used in conjunction with D-cycloserine, a synergistic antibiotic effect is observed.

This synergy arises from the sequential blockade of two consecutive steps in the same essential pathway. By inhibiting both the production of D-alanine (via alanine racemase inhibition by β-chloro-D-alanine) and the subsequent ligation of D-alanine molecules (via Ddl inhibition by D-cycloserine), the disruption to peptidoglycan synthesis is magnified. This dual-pronged attack ensures a more complete shutdown of the pathway than either agent could achieve alone.

Broader Impacts on Microbial Amino Acid Metabolism

The effects of this compound and its metabolites are not confined solely to the peptidoglycan synthesis pathway. β-chloro-L-alanine, in particular, has been shown to inhibit several enzymes involved in general amino acid metabolism, leading to wider-reaching consequences for the bacterial cell. medchemexpress.com

Effect on Branched-Chain Amino Acid Biosynthesis Pathways

β-chloro-L-alanine has been identified as an inhibitor of key enzymes in the biosynthesis of branched-chain amino acids (isoleucine, valine, and leucine), such as threonine deaminase and the branched-chain amino acid transaminase (transaminase B). medchemexpress.com Threonine deaminase catalyzes the first step in the biosynthesis of isoleucine, while transaminase B is involved in the final step of the synthesis of all three branched-chain amino acids. The inhibition of these enzymes disrupts the production of these essential amino acids.

Enzymes Inhibited by β-chloro-L-alanine in Amino Acid Metabolism

| Enzyme | Metabolic Pathway Affected |

|---|---|

| Threonine deaminase | Isoleucine biosynthesis |

| Branched-chain amino acid transaminase (Transaminase B) | Isoleucine, valine, and leucine (B10760876) biosynthesis |

| Alanine-valine transaminase (Transaminase C) | Valine biosynthesis |

Alterations in Essential Amino Acid Pools

The inhibition of enzymes in the branched-chain amino acid biosynthesis pathways leads to a deficiency in these essential amino acids. Consequently, bacteria such as Escherichia coli and Salmonella typhimurium exhibit a growth requirement for both isoleucine and valine when exposed to β-chloro-L-alanine. medchemexpress.com The addition of these amino acids to the growth medium can overcome the inhibitory effects of the compound, indicating that the primary mechanism of toxicity in this context is the induced amino acid starvation. This demonstrates a broader metabolic disruption caused by this compound beyond its well-established effects on cell wall synthesis.

Chemical Synthesis and Design of Alanyl Beta Chloroalanine Analogs for Research

Synthetic Methodologies for Alanyl-beta-chloroalanine and Related Peptides

The construction of this compound involves precise chemical techniques to form the peptide bond and to ensure the correct stereochemistry of the chiral centers, which is crucial for its biological function.

Peptide Bond Formation Techniques (e.g., N-carboxy anhydride (B1165640) method)

A primary method for forming the peptide bond between alanine (B10760859) and beta-chloroalanine is through the use of N-carboxy anhydrides (NCAs), also known as Leuchs' anhydrides. This technique is highly efficient for creating polypeptides and dipeptides. The synthesis begins with the phosgenation of an amino acid, such as alanine, to form its corresponding NCA. wikipedia.orgmdpi.com This reactive intermediate can then be coupled with the nucleophilic amino group of beta-chloroalanine in a controlled ring-opening reaction to form the dipeptide this compound. wikipedia.org

The process typically involves:

Formation of Alanine-NCA : L-alanine is reacted with a phosgene (B1210022) source (e.g., triphosgene) in an appropriate solvent to yield L-alanine-N-carboxyanhydride. mdpi.comtandfonline.com

Coupling Reaction : The purified Alanine-NCA is then reacted with beta-chloroalanine. The amino group of beta-chloroalanine attacks one of the carbonyl carbons of the NCA ring, leading to its opening and the formation of a peptide bond, with the release of carbon dioxide. wikipedia.org

This method is advantageous as it often proceeds with high yield and can be performed without the need for extensive protecting group strategies for the reacting amino acids. wikipedia.org

Chemoenzymatic Synthesis of Beta-chloroalanine Enantiomers

Producing enantiomerically pure forms of beta-chloroalanine is critical, as the biological activity of the final dipeptide is highly dependent on its stereochemistry. Chemoenzymatic methods offer a powerful strategy for obtaining single enantiomers (either D- or L-beta-chloroalanine). nih.gov These methods combine chemical synthesis with enzymatic reactions that are highly stereoselective.

A common approach is the kinetic resolution of a racemic mixture of a beta-chloroalanine precursor using enzymes like lipases. researchgate.netmdpi.comresearchgate.net In this process, the enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted. For instance, a racemic ester of a beta-chloroalanine precursor can be subjected to hydrolysis catalyzed by a lipase. The enzyme will preferentially hydrolyze one enantiomer (e.g., the S-enantiomer) to the corresponding carboxylic acid, while the other (e.g., the R-enantiomer) remains as an ester. mdpi.com The resulting acid and ester can then be easily separated. This provides access to both enantiomers with high optical purity. nih.gov

Rational Design Principles for Alanine Racemase Inhibitors

This compound is designed as an inhibitor of alanine racemase, an enzyme crucial for bacterial survival but absent in humans, making it an attractive antibacterial target. tandfonline.comnih.gov Rational design focuses on modifying the inhibitor's structure to maximize its potency and specificity for the bacterial enzyme.

Structural Modification Strategies for Enhanced Specificity

While beta-chloroalanine itself is an inhibitor of alanine racemase, its L-enantiomer can also inhibit other pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, such as decarboxylases and transaminases, which can lead to off-target effects. tandfonline.comtandfonline.commedchemexpress.com To enhance specificity, structural modifications are explored. The core principle of these modifications is to create a molecule that fits optimally into the active site of alanine racemase while fitting poorly into the active sites of other enzymes.

Strategies include:

Altering the N-terminal amino acid: Replacing alanine with other amino acids can modulate the molecule's transport into the bacterial cell and its interaction with the enzyme's active site.

Modifying the beta-substituent: Changing the chloro group to other halogens or functional groups can alter the electronic properties and steric bulk of the inhibitor, influencing its binding affinity and mechanism of inhibition.

Introducing constraints: Incorporating cyclic elements or other rigid structures can lock the molecule into a specific conformation that is ideal for binding to alanine racemase but not to other enzymes.

Molecular dynamics simulations and structural studies of the alanine racemase active site help guide these modifications, allowing for a structure-based design approach to identify novel and more specific inhibitors. nih.govnih.gov

Development of Phosphonopeptide Derivatives Incorporating Beta-chloroalanine

A highly effective strategy for creating potent alanine racemase inhibitors is the synthesis of phosphonopeptide derivatives. tandfonline.com In these analogs, the C-terminal carboxyl group is replaced by a phosphonic acid group (-PO₃H₂). This modification creates a molecule that mimics the tetrahedral transition state of the enzyme-catalyzed reaction, leading to very tight binding to the active site. mdpi.comencyclopedia.pub

The synthesis of (beta-chloro-alpha-aminoethyl)phosphonic acid and its derivatives has been a key area of research. nih.gov These compounds have demonstrated strong inhibitory activity against alanine racemases from various bacterial species. nih.gov For example, both monochloro and dichloro derivatives of Ala-P (alaninylphosphonic acid) show significant inhibition of racemases from Pseudomonas aeruginosa and Streptococcus faecalis. nih.gov The peptide linkage in compounds like alanyl-(beta-chloro-alpha-aminoethyl)phosphonic acid facilitates transport into the bacterial cell via peptide permeases. tandfonline.comnih.gov

| Compound | Bacterial Species | Inhibitory Activity | Reference |

|---|---|---|---|

| (beta-chloro-alpha-aminoethyl)phosphonic acid | P. aeruginosa | Strong Inhibition | nih.gov |

| (beta-chloro-alpha-aminoethyl)phosphonic acid | S. faecalis | Strong Inhibition | nih.gov |

| (beta,beta-dichloro-alpha-aminoethyl)phosphonic acid | P. aeruginosa | Strong Inhibition | nih.gov |

| (beta,beta-dichloro-alpha-aminoethyl)phosphonic acid | S. faecalis | Strong Inhibition | nih.gov |

Influence of N-terminal Substituents and Chirality on Bioactivity

The biological activity of this compound analogs is profoundly influenced by the nature of the N-terminal substituent and the stereochemistry (chirality) of its constituent amino acids. nih.govfrontiersin.org

The N-terminal alanine residue is not merely a structural component; it plays a crucial role in the molecule's ability to enter bacterial cells. Many bacteria possess peptide transport systems (permeases) that actively import small peptides. nih.gov By mimicking a natural dipeptide, this compound can exploit these transport systems to achieve high intracellular concentrations, a strategy known as the "Trojan horse" approach. nih.gov Once inside the cell, peptidases can cleave the peptide bond, releasing the active beta-chloroalanine inhibitor. nih.gov Modifications to this N-terminal residue can enhance transport efficiency, improve stability against enzymatic degradation, or fine-tune the molecule's pharmacological properties. pepdd.comnih.govcreative-peptides.comjpt.com

Chirality is a critical determinant of bioactivity in drug design. nih.govfrontiersin.org Both the alanine and beta-chloroalanine components of the dipeptide are chiral, meaning they can exist in two non-superimposable mirror-image forms (D and L enantiomers). The specific spatial arrangement of atoms is fundamental for the precise interaction between the inhibitor and the enzyme's active site. wikipedia.org While both D- and L-enantiomers of beta-chloroalanine have been shown to inhibit bacterial growth, they exhibit different properties. tandfonline.comtandfonline.com The L-isomer, for instance, has been found to be less specific for alanine racemase, also inhibiting other enzymes, which can result in broader, less targeted cellular effects. tandfonline.comtandfonline.commedchemexpress.com

| Enantiomer | Activity on Alanine Racemase | Specificity | Reference |

|---|---|---|---|

| D-beta-chloroalanine | Inhibitory | Considered more specific for Alanine Racemase | tandfonline.com |

| L-beta-chloroalanine | Inhibitory | Less specific; also inhibits decarboxylases and transaminases | tandfonline.comtandfonline.commedchemexpress.comtargetmol.com |

Advanced Research Methodologies in the Study of Alanyl Beta Chloroalanine

In Vitro Enzymatic Kinetics and Inhibition Profiling

Understanding the interaction of Alanyl-beta-chloroalanine with its target enzymes begins with in vitro kinetic studies. These assays are fundamental to determining the potency, mechanism, and nature of the inhibition, providing a quantitative basis for its biochemical activity.

Quantitative Assessment of Enzyme Inactivation Rates

The rate at which an inhibitor inactivates its target enzyme is a critical parameter for evaluating its efficacy. For irreversible or time-dependent inhibitors, this is often expressed as the inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation rate (K_I). These values are determined by incubating the target enzyme with various concentrations of the inhibitor and measuring the loss of enzymatic activity over time.

In studies of the related compound, β-chloro-D-alanine, its effect on D-amino acid transaminase from Bacillus sphaericus was quantified. The enzyme catalyzes an α,β-elimination of the inhibitor, which leads to a concurrent loss of enzyme activity. nih.gov This process is characterized by a partition ratio, which describes the number of turnover events for each inactivation event. For β-chloro-D-alanine and D-amino acid transaminase, this ratio is approximately 1500 to 1, indicating that inactivation is a relatively rare event compared to substrate turnover. nih.gov The estimated k_inact for this interaction was found to be about 10 µM. nih.gov Similarly, the inactivation of E. coli alanine (B10760859) racemase by β-chloro-L-alanine demonstrates time-dependent loss of activity, with a half-life (t_1/2) of about 8 minutes at a 10 mM concentration of the inhibitor. tandfonline.com

Enzyme Inactivation Parameters for β-chloroalanine Isomers

| Inhibitor | Enzyme | Parameter | Value | Source |

|---|---|---|---|---|

| β-chloro-D-alanine | D-amino acid transaminase | k_inact | ~10 µM | nih.gov |

| β-chloro-L-alanine | Alanine Racemase | t_1/2 (at 10 mM) | ~8 min | tandfonline.com |

Elucidation of Inhibition Type

Determining the type of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is crucial for understanding the inhibitor's mechanism of action. This is achieved by analyzing enzyme kinetics in the presence of varying concentrations of both the substrate and the inhibitor, typically visualized using methods like Lineweaver-Burk plots.

For instance, studies on β-chloro-D-alanine with D-amino acid transaminase revealed a complex inhibitory profile. In the presence of the enzyme's substrates, D-alanine and α-ketoglutarate, β-chloro-D-alanine acts as a potent competitive inhibitor with respect to D-alanine, with an inhibition constant (K_i) of 10 µM. nih.gov This indicates that the inhibitor directly competes with the D-alanine substrate for binding to the enzyme's active site. Conversely, it acts as a weak uncompetitive inhibitor with respect to α-ketoglutarate. nih.gov Other studies have also confirmed the competitive nature of inhibition by β-chloroalanine enantiomers on enzymes like alanine racemase. nih.gov

Spectroscopic and Structural Elucidation Techniques

Spectroscopic methods are indispensable for monitoring the chemical transformations that occur during enzyme inhibition and for identifying the resulting molecular products. These techniques provide high-resolution information on reaction intermediates, metabolic products, and covalent modifications to the enzyme.

High-Resolution Nuclear Magnetic Resonance (NMR) for Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for observing enzymatic reactions in real-time. nih.govnih.gov It allows for the simultaneous detection and quantification of substrates, products, and inhibitor-derived species by monitoring the chemical shifts of specific nuclei (e.g., ¹H, ¹³C, ³¹P). This provides detailed insights into reaction kinetics, the formation of intermediates, and the stereochemistry of the reaction. rsc.org For a compound like this compound, NMR could be used to track the hydrolysis of the peptide bond or the subsequent interaction of the released β-chloroalanine with its target enzyme, observing the appearance of new signals corresponding to reaction products or stable intermediates. nih.gov

Mass Spectrometry for Metabolite and Adduct Identification

Mass Spectrometry (MS) is a highly sensitive technique used to identify and quantify molecules based on their mass-to-charge ratio (m/z). In the study of enzyme inhibitors, high-resolution MS is critical for identifying metabolites formed from the inhibitor and for detecting covalent adducts between the inhibitor and the target enzyme. This is often coupled with liquid chromatography (LC-MS) to separate complex mixtures before analysis.

When an inhibitor like this compound acts on a target enzyme, it may be metabolized or form a covalent bond with an active site residue, leading to irreversible inactivation. MS can precisely measure the mass increase of the protein, helping to identify the modified amino acid residue. Furthermore, by using tandem MS (MS/MS), the modified peptide can be fragmented and sequenced, pinpointing the exact site of covalent modification. This approach is central to confirming the mechanism of irreversible inhibitors and understanding their interaction with the target protein at an atomic level.

Molecular Genetic and Proteomic Approaches

To understand the broader cellular impact of an inhibitor, researchers employ molecular genetic and proteomic techniques. These approaches help identify the full range of protein targets within a cell and elucidate potential mechanisms of resistance.

Molecular genetic techniques, such as gene knockout or site-directed mutagenesis, can be used to validate the physiological target of an inhibitor. By creating mutant strains of an organism that lack the suspected target enzyme or have altered active site residues, researchers can observe whether the organism becomes resistant to the inhibitor.

Gene Knockout and Overexpression Studies of Transport Systems

The transport of this compound into the cell is a critical first step for its biological activity. Research has identified that in Listeria monocytogenes, a di- and tripeptide transport system is responsible for the uptake of this toxic dipeptide analog. asm.org This transport system, which is dependent on a proton motive force, exhibits broad substrate specificity, allowing it to import various small peptides. asm.org

To precisely delineate the role of this transport system in the uptake of this compound, gene knockout and overexpression studies are invaluable. These methodologies allow researchers to manipulate the expression of the transporter gene(s) to observe the resulting phenotypic changes.

Gene Knockout Studies:

A gene knockout approach would involve the targeted deletion or inactivation of the gene(s) encoding the di- and tripeptide transporter in Listeria monocytogenes. By comparing the sensitivity of the wild-type strain to this compound with that of the knockout mutant, researchers could confirm the transporter's role. It would be expected that the knockout strain would exhibit increased resistance to the toxic effects of the dipeptide due to reduced uptake.

| Experimental Group | Expected Outcome with this compound | Implication |

| Wild-Type L. monocytogenes | Growth inhibition | The transport system is functional and imports the toxic dipeptide. |

| Transporter Gene Knockout Mutant | No or reduced growth inhibition | The knocked-out gene is essential for the transport of this compound. |

Overexpression Studies:

Conversely, overexpressing the gene(s) for the di- and tripeptide transporter would be expected to increase the cell's sensitivity to this compound. This would be due to an increased number of transporter proteins in the cell membrane, leading to a higher rate of uptake of the toxic compound.

| Experimental Group | Expected Outcome with this compound | Implication |

| Wild-Type L. monocytogenes | Growth inhibition | Baseline level of transport and sensitivity. |

| Transporter Gene Overexpression Mutant | Increased growth inhibition | Confirms the direct relationship between transporter abundance and this compound uptake and toxicity. |

Proteomic Analysis of Enzyme Levels and Modifications

Once inside the cell, it is hypothesized that this compound is hydrolyzed by intracellular peptidases into its constituent amino acids: L-alanine and beta-chloroalanine. The toxic effects are then likely exerted by beta-chloroalanine, which is known to be an inhibitor of several enzymes. medchemexpress.comnih.govnih.gov Proteomic analysis is a powerful tool to identify and quantify the changes in the cellular proteome in response to this compound treatment.

This analysis can reveal changes in the expression levels of specific enzymes and other proteins, as well as post-translational modifications that may result from exposure to the compound. The primary target of beta-chloroalanine is alanine racemase, an enzyme crucial for the synthesis of D-alanine, a key component of the bacterial cell wall. nih.govnih.gov

Detailed Research Findings from Proteomic Approaches:

While direct proteomic studies on this compound are not extensively documented, the known interactions of its putative active component, beta-chloroalanine, provide a framework for expected findings.

Enzyme Inhibition: Beta-chloro-D-alanine has been shown to cause significant inhibition of alanine racemase and D-glutamate-D-alanine transaminase activity in extracts of E. coli and B. subtilis. nih.govnih.gov A proteomic study would likely not show a change in the expression level of these enzymes initially, but rather a decrease in their activity, which could be detected by activity-based protein profiling.

Broad-Spectrum Enzyme Inhibition: Beta-chloro-L-alanine is also known to inhibit a number of other enzymes, including threonine deaminase and the branched-chain amino acid transaminase (transaminase B). medchemexpress.com A comprehensive proteomic analysis could identify these and other previously unknown protein targets.

| Enzyme | Known Effect of Beta-chloroalanine | Potential Proteomic Observation |

| Alanine Racemase | Inactivation nih.govnih.gov | Decreased activity, potential for covalent modification detection by mass spectrometry. |

| D-glutamate-D-alanine transaminase | Inhibition nih.govnih.gov | Decreased activity. |

| Threonine Deaminase | Inhibition medchemexpress.com | Decreased activity. |

| Branched-chain amino acid transaminase (Transaminase B) | Inhibition medchemexpress.com | Decreased activity. |

Proteomic analysis, particularly when combined with techniques to identify post-translational modifications, can provide a detailed picture of the molecular targets of this compound's metabolic product, beta-chloroalanine.

Metabolomics for Systems-Level Pathway Analysis

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to understanding the systemic effects of this compound. By analyzing the global metabolic profile of cells exposed to this dipeptide, researchers can identify perturbations in key metabolic pathways.

Given that the likely intracellular active molecule is beta-chloroalanine, which targets enzymes involved in amino acid metabolism and cell wall synthesis, metabolomics would be expected to reveal significant changes in the pools of related metabolites.

Expected Metabolomic Perturbations:

Alanine Metabolism: The most direct impact would be on alanine metabolism. Inhibition of alanine racemase by beta-chloro-D-alanine leads to a significant shift in the intracellular concentrations of D- and L-alanine. In untreated E. coli and B. subtilis, approximately 95% of the free intracellular alanine is the D-isomer; however, after treatment with beta-chloro-D-alanine, the L-isomer becomes predominant. nih.govnih.gov

Peptidoglycan Synthesis: As D-alanine is an essential precursor for peptidoglycan synthesis in bacteria, its depletion would lead to an accumulation of upstream intermediates and a decrease in downstream products of this pathway.

Branched-Chain Amino Acid Synthesis: Inhibition of transaminase B would be expected to disrupt the synthesis of isoleucine and valine, leading to a decrease in their intracellular concentrations and an accumulation of their keto-acid precursors. medchemexpress.com

| Metabolic Pathway | Key Metabolite(s) | Expected Change upon this compound Treatment | Rationale |

| Alanine Metabolism | D-Alanine | Decrease | Inhibition of Alanine Racemase. nih.govnih.gov |

| Alanine Metabolism | L-Alanine | Increase | Inhibition of Alanine Racemase. nih.govnih.gov |

| Peptidoglycan Biosynthesis | UDP-N-acetylmuramoyl-pentapeptide | Decrease | Depletion of D-alanine precursor. |

| Branched-Chain Amino Acid Biosynthesis | Isoleucine, Valine | Decrease | Inhibition of Transaminase B. medchemexpress.com |

By employing metabolomics, researchers can gain a systems-level understanding of the metabolic consequences of this compound exposure, connecting the inhibition of specific enzymes to broader physiological effects on the cell. This approach provides a functional readout of the compound's activity and can help to identify secondary effects and potential resistance mechanisms.

Emerging Research Avenues and Challenges

Identification of Novel Target Enzymes and Pathways

Both the D- and L-isomers of β-chloroalanine have been shown to inhibit the growth of a range of bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli nih.govnih.gov. This inhibition is achieved through the targeting of specific enzymes, primarily those involved in amino acid metabolism and cell wall biosynthesis. While alanine (B10760859) racemase was one of the first and most well-documented targets, subsequent research has expanded the list of enzymes susceptible to inhibition by β-chloroalanine isomers.

The inhibitory action of β-chloro-D-alanine on E. coli and B. subtilis has been shown to almost completely halt the activity of alanine racemase and D-glutamate-D-alanine transaminase nih.govnih.gov. Similarly, β-chloro-L-alanine is known to inhibit a number of enzymes, including threonine deaminase and alanine racemase medchemexpress.com. It can also inhibit the branched-chain amino acid transaminase (transaminase B), L-aspartate-β-decarboxylase, and likely O-acetylserine sulfhydrylase. Furthermore, it reversibly inhibits the alanine-valine transaminase, also known as transaminase C, in Escherichia coli K-12 medchemexpress.com.

A significant recent discovery has been the identification of glutamate (B1630785) racemase (MurI) as the primary target of β-chloro-D-alanine in Mycobacterium tuberculosis, the causative agent of tuberculosis. This was a noteworthy finding, as it was previously assumed that alanine racemase (Alr) was the main target in this organism as well. However, studies combining enzymology, microbiology, metabolomics, and proteomics revealed that β-chloro-D-alanine is a poor inhibitor of recombinant M. tuberculosis Alr, despite its potent anti-tuberculosis activity. Instead, it acts as a mechanism-based inactivator of glutamate racemase, an essential enzyme in the early stages of peptidoglycan biosynthesis. This finding has opened up new avenues for targeting MurI in the development of novel anti-tuberculosis drugs.

The known enzymatic targets of β-chloroalanine isomers are summarized in the interactive table below.

| Enzyme | Inhibitor Isomer(s) | Affected Organism(s) | Pathway/Process Affected |

| Alanine Racemase (EC 5.1.1.1) | D- and L-isomers | E. coli, B. subtilis, S. typhimurium | Peptidoglycan biosynthesis, Amino acid metabolism |

| D-glutamate-D-alanine transaminase | D-isomer | E. coli, B. subtilis | Peptidoglycan biosynthesis |

| Glutamate Racemase (MurI) | D-isomer | Mycobacterium tuberculosis | Peptidoglycan biosynthesis |

| Threonine Deaminase | L-isomer | General bacterial target | Amino acid biosynthesis (Isoleucine) |

| Branched-chain amino acid transaminase (Transaminase B) | L-isomer | E. coli, S. typhimurium | Amino acid biosynthesis (Isoleucine, Valine) |

| L-aspartate-β-decarboxylase | L-isomer | General bacterial target | Amino acid metabolism |

| O-acetylserine sulfhydrylase | L-isomer | General bacterial target | Amino acid biosynthesis (Cysteine) |

| Alanine-valine transaminase (Transaminase C) | L-isomer | E. coli K-12 | Amino acid metabolism |

| L-aspartate aminotransferase | L-isomer | Not specified | Amino acid metabolism |

| D-amino acid aminotransferase | D-isomer | Not specified | Amino acid metabolism |

Exploration of Resistance Mechanisms in Model Organisms to Alanine Analogs

The emergence of resistance to antimicrobial agents is a persistent challenge in infectious disease treatment. While specific resistance mechanisms to alanyl-beta-chloroalanine have not been extensively detailed in the literature, insights can be drawn from known mechanisms of resistance to other amino acid analogs and antibiotics that target similar pathways.

One potential mechanism of resistance is the alteration of the target enzyme's structure to reduce the binding affinity of the inhibitor. This can occur through spontaneous mutations in the gene encoding the target enzyme. For instance, mutations in the active site of alanine racemase or glutamate racemase could prevent the covalent modification by β-chloroalanine, rendering the inhibitor ineffective.

Another plausible resistance strategy involves the upregulation of efflux pumps, which are membrane proteins that can actively transport a wide range of compounds, including antibiotics, out of the bacterial cell. Increased expression of efflux pumps could lower the intracellular concentration of this compound, preventing it from reaching its target enzymes at an inhibitory concentration.

Bacteria may also develop resistance by modifying their cell wall composition. For example, the D-alanylation of teichoic acids in the cell wall of Gram-positive bacteria reduces the net negative charge of the cell surface. This modification is known to confer resistance to cationic antimicrobial peptides by electrostatic repulsion. While this compound is not a peptide, alterations in cell wall charge and permeability could potentially hinder its uptake.

Finally, enzymatic degradation or modification of the inhibitor is a common resistance mechanism. Bacteria could evolve enzymes capable of detoxifying β-chloroalanine, for instance, by dehalogenation, before it can interact with its target enzymes.

Development of Advanced Probes for Biochemical Research

The covalent and irreversible nature of the interaction between β-chloroalanine and some of its target enzymes makes it an attractive candidate for the development of advanced biochemical probes. Specifically, it could serve as a "warhead" for activity-based protein profiling (ABPP). ABPP is a powerful chemical proteomic strategy used to identify and characterize active enzymes in complex biological systems. Activity-based probes (ABPs) are typically composed of three key elements: a reactive group (the warhead) that covalently binds to the active site of a target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or a biotin) for detection and identification.

While the literature does not yet describe the synthesis and application of an this compound-based ABP, the principle remains a promising area for future research. An ABP designed with a β-chloroalanine warhead could be used to:

Identify novel enzyme targets: By applying the probe to cell lysates or live cells and subsequently identifying the labeled proteins using mass spectrometry, researchers could uncover previously unknown targets of β-chloroalanine.

Profile enzyme activity: The probe could be used to monitor the activity levels of target enzymes under different physiological or pathological conditions, providing insights into their roles in cellular processes.

Screen for new inhibitors: A fluorescently tagged ABP could be used in a competitive binding assay to screen for new, non-covalent inhibitors of the target enzymes.

The development of such probes would provide invaluable tools for studying the enzymes involved in amino acid metabolism and cell wall synthesis, and could aid in the discovery of new drug targets.

Computational and Modeling Approaches for Mechanism Prediction

Computational and modeling approaches are increasingly being used to elucidate the mechanisms of enzyme inhibition at the atomic level. Molecular dynamics (MD) simulations and combined quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for studying the interactions between inhibitors like β-chloroalanine and their target enzymes.

MD simulations can provide detailed insights into the dynamic behavior of the enzyme-inhibitor complex. For example, simulations of alanine racemase have been used to investigate the binding modes of substrates and inhibitors and to analyze how the active site conformation is affected by ligand binding nih.gov. Such studies can reveal key interactions that stabilize the inhibitor in the active site and identify conformational changes that are crucial for the inactivation mechanism. These simulations have highlighted the importance of specific amino acid residues, such as Tyr265' and Lys39, and even a structurally important water molecule in the catalytic mechanism of alanine racemase nih.gov.

QM/MM methods can be used to model the chemical reaction of covalent bond formation between the inhibitor and the enzyme. In this approach, the reactive part of the system (the inhibitor and the key active site residues) is treated with a high level of quantum mechanical theory, while the rest of the protein and solvent are described using a more computationally efficient molecular mechanics force field. This allows for the calculation of reaction energy barriers and the detailed characterization of the transition state, providing a deep understanding of the inactivation mechanism. QM/MM studies have been instrumental in understanding the catalytic mechanisms of various pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, a class to which many of the targets of β-chloroalanine belong.

These computational approaches can be used to:

Predict the binding affinity of this compound to different enzymes.

Elucidate the step-by-step mechanism of covalent inactivation.

Identify the key amino acid residues involved in inhibitor binding and catalysis.

Guide the design of more potent and selective inhibitors based on the predicted interactions.

By integrating computational modeling with experimental studies, researchers can accelerate the discovery and development of new enzyme inhibitors based on the this compound scaffold.

Q & A

Q. Table 1. Analytical Techniques for Stability Assessment

| Technique | Application | Limitations | Evidence |

|---|---|---|---|

| HPLC-UV/Vis | Quantifies purity and degradation products | Low sensitivity for trace impurities | |

| UPLC-MS | High-resolution identification of metabolites | Requires expensive instrumentation | |

| Ion Chromatography | Detects chloride release from hydrolysis | Limited to ionic degradation products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.